REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([C:13]([F:16])([F:15])[F:14])=[C:11]([C:17](Cl)=[O:18])[CH:10]=[N:9]2)=[CH:4][CH:3]=1.Cl.[CH3:21][S:22]([C:25]1[CH:26]=[C:27]([CH:29]=[CH:30][CH:31]=1)[NH2:28])(=[O:24])=[O:23].C(N(CC)CC)C>C(#N)C>[CH3:21][S:22]([C:25]1[CH:26]=[C:27]([NH:28][C:17]([C:11]2[CH:10]=[N:9][N:8]([C:5]3[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=3)[C:12]=2[C:13]([F:16])([F:15])[F:14])=[O:18])[CH:29]=[CH:30][CH:31]=1)(=[O:23])=[O:24] |f:1.2|
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Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N1N=CC(=C1C(F)(F)F)C(=O)Cl
|
Name
|
|
Quantity
|
0.184 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.563 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
crude product purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C=CC1)NC(=O)C=1C=NN(C1C(F)(F)F)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |